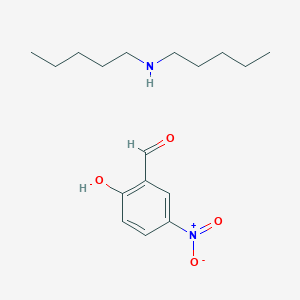
2-hydroxy-5-nitrobenzaldehyde;N-pentylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-nitrobenzaldehyde and N-pentylpentan-1-amine are two distinct chemical compounds. It is used in the preparation of Schiff base ligands and has applications in various chemical reactions . N-pentylpentan-1-amine, on the other hand, is an amine compound with the molecular formula C10H23N. It is used in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. . The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
N-pentylpentan-1-amine
N-pentylpentan-1-amine can be synthesized through the reductive amination of pentanal with pentylamine. The reaction involves the condensation of pentanal with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst . The reaction is typically carried out under mild conditions to achieve high yields of the desired amine.
Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
N-pentylpentan-1-amine
N-pentylpentan-1-amine can undergo several types of reactions, including:
Scientific Research Applications
2-Hydroxy-5-nitrobenzaldehyde
2-Hydroxy-5-nitrobenzaldehyde is used in various scientific research applications, including:
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
N-pentylpentan-1-amine
N-pentylpentan-1-amine is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
2-Hydroxy-5-nitrobenzaldehyde
The mechanism of action of 2-hydroxy-5-nitrobenzaldehyde involves its ability to form Schiff base ligands with various metal ions. These ligands can coordinate with metal ions to form stable complexes, which can exhibit catalytic activity in various chemical reactions . The compound can also interact with biological systems, affecting enzyme activity and metabolic pathways .
N-pentylpentan-1-amine
The mechanism of action of N-pentylpentan-1-amine involves its ability to act as a nucleophile in various chemical reactions. The amine group can donate a pair of electrons to electrophiles, forming covalent bonds and leading to the formation of new compounds . The compound can also interact with biological systems, affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde
Similar compounds to 2-hydroxy-5-nitrobenzaldehyde include:
2-Hydroxy-3-nitrobenzaldehyde: This compound has a nitro group at the 3-position instead of the 5-position.
5-Hydroxy-2-nitrobenzaldehyde: This compound has a hydroxyl group at the 5-position and a nitro group at the 2-position.
N-pentylpentan-1-amine
Similar compounds to N-pentylpentan-1-amine include:
N-butylbutan-1-amine: This compound has a butyl group instead of a pentyl group.
N-hexylhexan-1-amine: This compound has a hexyl group instead of a pentyl group.
Properties
Molecular Formula |
C17H28N2O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-hydroxy-5-nitrobenzaldehyde;N-pentylpentan-1-amine |
InChI |
InChI=1S/C10H23N.C7H5NO4/c1-3-5-7-9-11-10-8-6-4-2;9-4-5-3-6(8(11)12)1-2-7(5)10/h11H,3-10H2,1-2H3;1-4,10H |
InChI Key |
SFAGJZVGQPDYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCCCC.C1=CC(=C(C=C1[N+](=O)[O-])C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


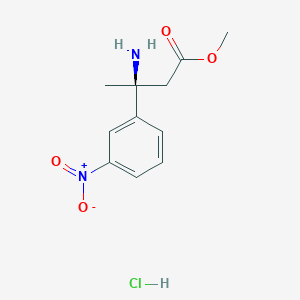
![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)



![5,7-Dipropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13092283.png)
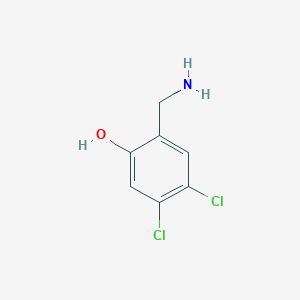

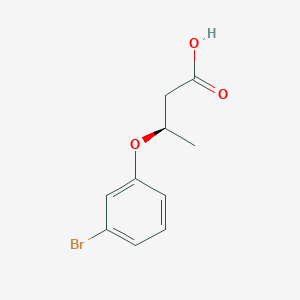
![[5,5'-Bipyrimidine]-2,2'-diamine](/img/structure/B13092311.png)
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
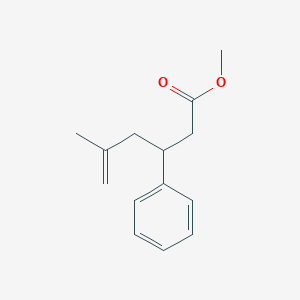
![7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092319.png)

